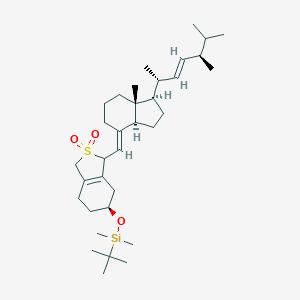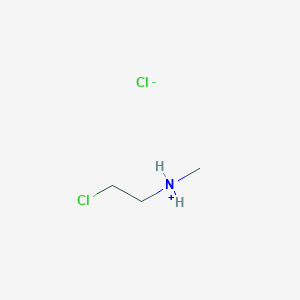![molecular formula C19H14 B134977 4-Methylbenz[a]anthracene CAS No. 316-49-4](/img/structure/B134977.png)
4-Methylbenz[a]anthracene
説明
4-Methylbenz[a]anthracene (4-MBA) is a polycyclic aromatic hydrocarbon (PAH) found in coal tar, crude oil, and other petroleum products. It is a member of the class of compounds known as benzanthracenes, which are considered to be one of the most carcinogenic compounds found in nature. 4-MBA has been extensively studied due to its potential to induce cancer in laboratory animals. It has been used as a model compound to study the mechanisms of carcinogenesis, as well as to evaluate the effectiveness of various cancer-preventive strategies.
科学的研究の応用
化学研究
“4-Methylbenz[a]anthracene”は、C19H14という分子式を持つ化学化合物です . 特に多環芳香族炭化水素の研究で使用されています .
光化学研究
この化合物は光化学的研究で使用されています . 7,12-Dimethylbenz[a]anthracene (DMBA)とその光分解生成物の光化学反応が研究されています .
気相イオンエネルギー
“this compound”は、気相イオンエネルギーの研究で使用されています . これには、電子イオン化による質量スペクトル研究とUV/可視スペクトル研究が含まれます .
発がん性研究
これは発がん性研究で使用されてきました . 例えば、関連する化合物である7-Bromomethyl-12-methylbenz[a]-anthraceneは、より効果的な発がん性物質です .
メタラサイクルとメタラケージ
“this compound”を含むアントラセン含有メタラサイクルとメタラケージは、それらの構造、特性、および用途について研究されています . これらの構造は、ホスト-ゲスト化学、刺激応答、分子センシング、光収穫、および生物医学において用途があります
作用機序
Target of Action
4-Methylbenz[a]anthracene is a biochemical used in proteomics research . .
Biochemical Pathways
This compound is a type of polyaromatic hydrocarbon (PAH), and PAHs are known to be degraded by a broad range of microbes, including bacteria, fungi, and algae . These microbes can use PAHs as a carbon and energy source under both aerobic and anaerobic conditions, leading to their transformation or degradation . The degradation capacity of these microbes may be induced by exposing them to higher PAH concentrations, resulting in genetic adaptation or changes responsible for high efficiency towards removal or degradation .
Result of Action
It is known that pahs, including this compound, have toxic, carcinogenic, and mutagenic properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain microbes in the environment can lead to the degradation of this compound . .
生化学分析
Cellular Effects
A study on a similar compound, benz[a]anthracene, suggests that it may cause oxidative stress-induced neuronal damage, cholinergic dysfunction, and disruption of monoaminergic and purinergic enzymes .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the compound’s effects can vary with dosage, potentially leading to threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
It is known that the compound is involved in various metabolic pathways, potentially interacting with enzymes or cofactors and affecting metabolic flux or metabolite levels .
特性
IUPAC Name |
4-methylbenzo[a]anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14/c1-13-5-4-8-18-17(13)10-9-16-11-14-6-2-3-7-15(14)12-19(16)18/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYNNEYZRYFXBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC3=CC4=CC=CC=C4C=C3C2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901031279 | |
| Record name | 4-Methylbenz(a)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901031279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
316-49-4 | |
| Record name | 4-Methylbenz[a]anthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=316-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylbenz(a)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901031279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-METHYLBENZ(A)ANTHRACENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How does the fungal metabolism of 4-methylbenz[a]anthracene differ from mammalian metabolism?
A: Research using the fungus Cunninghamella elegans revealed distinct regio- and stereo-selectivity in this compound metabolism compared to mammalian systems. The fungus primarily hydroxylates the methyl group, followed by trans-dihydrodiol formation at the 8,9- and 10,11- positions. [] In contrast, mammalian liver microsomes predominantly form dihydrodiols at the methyl-substituted double bond (3,4-positions) and the 'K' region (5,6-positions). [] Additionally, the major enantiomers of 4-hydroxymethylbenz[a]anthracene trans-8,9-dihydrodiol and trans-10,11-dihydrodiol produced by C. elegans possess S,S absolute stereochemistries. This contrasts with the primarily 8R,9R- and 10R,11R-dihydrodiols formed by mammalian systems. [] This highlights the distinct enzymatic machinery employed by fungi in metabolizing polycyclic aromatic hydrocarbons like this compound.
Q2: What is the significance of chirality in the metabolism of this compound?
A: The existence of different enantiomers of this compound metabolites is significant due to their potential for differing biological activities. For example, the S,S enantiomers of 4-hydroxymethylbenz[a]anthracene trans-dihydrodiols, primarily formed by C. elegans, might have different toxicological properties than the R,R enantiomers predominantly produced by mammalian systems. [] Furthermore, research on 1,12-dimethylbenz[a]anthracene, a structurally similar compound, shows that cis-5,6-dihydrodiol enantiomers derived from P and M helical conformers can be resolved using chiral stationary phase HPLC. [, ] This separation underscores the importance of chiral separation techniques in understanding the distinct biological implications of each enantiomer.
Q3: Which enzymes are involved in the fungal metabolism of this compound?
A: Studies using C. elegans and isotopic labeling with ¹⁸O₂ demonstrated that cytochrome P450 monooxygenases initiate the metabolism of this compound by hydroxylating the methyl group. [] Subsequently, epoxide hydrolases catalyze the formation of trans-dihydrodiols from the epoxide intermediates. [] This research emphasizes the role of these specific enzyme systems in the regio- and stereo-selective metabolism of this compound by fungi.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Pyridine, 4-[fluoro(trimethylsilyl)methyl]-(9CI)](/img/structure/B134924.png)



![4-[(3-Hydroxypropyl)amino]benzoic acid](/img/structure/B134939.png)


